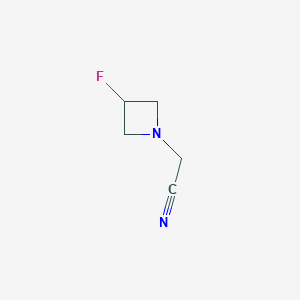

2-(3-Fluoroazetidin-1-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7FN2 |

|---|---|

Molecular Weight |

114.12 g/mol |

IUPAC Name |

2-(3-fluoroazetidin-1-yl)acetonitrile |

InChI |

InChI=1S/C5H7FN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2 |

InChI Key |

HLBQWXSFBBSFPW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC#N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Fluoroazetidin 1 Yl Acetonitrile and Analogs

Precursor Synthesis and Derivatization Strategies for Fluoroazetidine Rings

The construction of the 3-fluoroazetidine (B1273558) core is a critical first step in the synthesis of the target compound. Several methodologies have been developed for the preparation of this key intermediate, primarily involving the fluorination of pre-existing azetidine (B1206935) scaffolds.

Synthesis of Key Fluoroazetidine Intermediates

A common and effective method for the synthesis of 3-fluoroazetidine involves the nucleophilic fluorination of a readily available precursor, 3-hydroxyazetidine. This transformation is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a fluoride (B91410) ion. For this reaction to proceed, the nitrogen atom of the azetidine ring is usually protected, for example, with a benzhydryl or a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Another versatile approach to 3-fluoroazetidines is through the ring-opening of 1-azabicyclo[1.1.0]butanes with a fluoride source. Reagents like Olah's reagent (a pyridine-hydrogen fluoride complex) can effectively open the strained bicyclic system to introduce the fluorine atom at the 3-position of the azetidine ring. nih.gov

Furthermore, a multi-step synthesis commencing from N-protected 2-propenylamines has been reported. nih.gov This strategy involves the regiospecific bromofluorination of the double bond to yield N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. Subsequent intramolecular cyclization of these intermediates furnishes the desired 3-fluoroazetidine core.

A summary of common precursors and their fluorination methods is presented in the table below.

| Precursor | Fluorinating Agent/Method | Key Features |

| N-Boc-3-hydroxyazetidine | Diethylaminosulfur trifluoride (DAST) | Readily available precursor, direct fluorination. |

| 1-Azabicyclo[1.1.0]butane | Pyridine-HF (Olah's reagent) | Ring-opening of a strained bicyclic system. nih.gov |

| N-Protected-2-propenylamine | Bromofluorination followed by cyclization | Multi-step sequence allowing for variation. nih.gov |

Incorporation of Acetonitrile (B52724) Moiety through Nucleophilic Pathways

With the 3-fluoroazetidine intermediate in hand, the next crucial step is the introduction of the acetonitrile group at the nitrogen atom. This is typically accomplished through a nucleophilic substitution reaction, where the nitrogen of the 3-fluoroazetidine acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a nitrile group.

A widely used and efficient method is the N-alkylation of 3-fluoroazetidine with a haloacetonitrile, most commonly 2-bromoacetonitrile or 2-chloroacetonitrile. The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The base serves to deprotonate the azetidine nitrogen (if it is present as a salt) and to neutralize the hydrogen halide formed during the reaction.

The general reaction scheme for this nucleophilic substitution is as follows:

The choice of the halogen on the acetonitrile reagent can influence the reaction rate, with bromoacetonitrile (B46782) generally being more reactive than chloroacetonitrile. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion while minimizing potential side reactions.

Direct Synthesis Approaches for this compound

Direct synthetic approaches aim to construct the final molecule in a more convergent manner, potentially reducing the number of synthetic steps.

Routes Involving Functionalized Azetidines and Cyanation Reactions

An alternative strategy involves starting with an azetidine precursor that already contains a functional group at the 1-position which can be converted into a nitrile. For instance, one could envision the synthesis of 1-(carboxymethyl)-3-fluoroazetidine or 1-(halomethyl)-3-fluoroazetidine. The carboxymethyl group could then be converted to the corresponding amide, followed by dehydration to yield the nitrile. The halomethyl group could undergo a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to introduce the nitrile functionality.

While conceptually straightforward, these routes may present challenges such as the availability of the starting functionalized azetidines and the compatibility of the cyanation conditions with the fluoroazetidine ring.

Catalytic and Metal-Mediated Cycloaddition Methods for Azetidine Formation

Modern synthetic chemistry offers a variety of catalytic and metal-mediated cycloaddition reactions for the construction of four-membered rings. For instance, [2+2] cycloadditions between imines and alkenes, known as the aza-Paternò-Büchi reaction, can provide a direct route to azetidines. In the context of synthesizing this compound, one could hypothetically design a precursor that undergoes an intramolecular cycloaddition to form the desired ring system with the necessary functionalities in place.

However, the application of these methods to the synthesis of a specifically substituted azetidine like the target compound would require careful design of the starting materials and optimization of the reaction conditions to control regioselectivity and stereoselectivity.

Considerations for Stereoselective Synthesis and Control

For analogs of this compound that may contain additional stereocenters, stereoselective synthesis becomes a critical consideration. The stereochemistry at the 3-position of the azetidine ring, where the fluorine atom is located, can have a significant impact on the biological activity of the molecule.

When the synthesis of the 3-fluoroazetidine precursor starts from a chiral material, such as a derivative of an amino acid, the stereochemistry can be controlled. For example, the use of enantiomerically pure 3-hydroxyazetidine derivatives can lead to the formation of a specific enantiomer of the 3-fluoroazetidine intermediate.

In cycloaddition reactions, the use of chiral catalysts or auxiliaries can induce asymmetry and lead to the formation of a single enantiomer or a diastereomerically enriched product. The development of stereoselective methods for the synthesis of highly substituted azetidines is an active area of research.

Flow Chemistry and Sustainable Synthetic Approaches for Azetidine-Nitrile Derivatives

The growing emphasis on green and sustainable chemistry has spurred the development of innovative technologies for chemical synthesis. Flow chemistry, in particular, has emerged as a powerful tool for the safe, efficient, and scalable production of fine chemicals and active pharmaceutical ingredients. nih.gov The application of flow chemistry to the synthesis of azetidine derivatives offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. acs.orguniba.ituniba.itnih.gov

A key advancement in the sustainable synthesis of azetidines is the use of flow microreactor technology for the generation and functionalization of reactive intermediates. acs.orguniba.ituniba.it For instance, the generation of C3-lithiated azetidine and C2-lithiated azetine from a common precursor, N-Boc-3-iodoazetidine, has been successfully demonstrated under continuous flow conditions. acs.orguniba.ituniba.it This approach allows for the handling of these highly reactive organometallic intermediates at significantly higher temperatures than in batch processing, leading to faster reaction times and improved efficiency. acs.orguniba.it

Furthermore, the integration of sustainable solvents into flow processes further enhances the green credentials of azetidine synthesis. Cyclopentyl methyl ether (CPME) has been identified as an environmentally benign solvent for these flow reactions, addressing concerns related to solvent waste and toxicity. uniba.ituniba.it The combination of flow technology with greener solvents represents a significant step towards more sustainable manufacturing processes for azetidine-containing compounds. uniba.it

The principles of flow chemistry can be readily applied to the synthesis of azetidine-nitrile derivatives. The introduction of a nitrile group can often be achieved through nucleophilic substitution with a cyanide source. In a flow setup, the reaction of a suitably functionalized azetidine precursor with a cyanide reagent could be performed with precise control over stoichiometry and residence time, potentially leading to higher yields and purities of the desired acetonitrile derivative. The ability of flow reactors to handle potentially hazardous cyanide reagents in a closed and controlled environment also enhances the safety of the process.

Table 2: Advantages of Flow Chemistry in Azetidine Synthesis

| Feature | Benefit | Relevance to Azetidine-Nitrile Synthesis |

|---|---|---|

| Enhanced Safety | Controlled handling of hazardous reagents and unstable intermediates. | Safe use of potentially toxic cyanide reagents and management of exothermic reactions. |

| Precise Control | Accurate regulation of temperature, pressure, and residence time. | Optimization of reaction conditions for improved yield and selectivity in fluorination and cyanation steps. |

| Improved Efficiency | Faster reaction rates and higher throughput. | Reduced production time and increased productivity for the synthesis of this compound. |

| Scalability | Facile transition from laboratory to production scale. | Streamlined scale-up for potential manufacturing of the target compound. |

| Sustainability | Reduced solvent and energy consumption, use of greener solvents. | Minimization of environmental impact through efficient resource utilization and adoption of solvents like CPME. uniba.ituniba.it |

Mechanistic Insights into Chemical Transformations Involving the Compound

Nucleophilic Reactivity at the Acetonitrile (B52724) Carbon

The carbon atom of the nitrile group (-C≡N) is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows it to act as a site for nucleophilic attack, leading to a variety of important chemical transformations.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. Acid-catalyzed hydrolysis typically proceeds through protonation of the nitrogen, followed by attack of water to form an imidic acid intermediate, which then tautomerizes to an amide. researchgate.net Further hydrolysis of the amide yields a carboxylic acid, specifically 2-(3-fluoroazetidin-1-yl)acetic acid.

Reduction: The nitrile group is readily reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting 2-(3-fluoroazetidin-1-yl)acetonitrile into 2-(3-fluoroazetidin-1-yl)ethan-1-amine. harvard.edulumenlearning.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, followed by subsequent hydride additions to the resulting imine intermediate. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon. masterorganicchemistry.comsaskoer.ca This reaction forms an intermediate imine anion which, upon acidic workup, is hydrolyzed to a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 1-(3-fluoroazetidin-1-yl)propan-2-one after hydrolysis.

| Reagent | Intermediate | Final Product | Product Class |

|---|---|---|---|

| H₂O / H⁺ | Imidic Acid | 2-(3-Fluoroazetidin-1-yl)acetic acid | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Imine Anion | 2-(3-Fluoroazetidin-1-yl)ethan-1-amine | Primary Amine |

| 1. R-MgX; 2. H₃O⁺ | Imine | 1-(3-Fluoroazetidin-1-yl)alkan-2-one | Ketone |

Transformations of the Azetidine (B1206935) Ring: Strain-Release and Functionalization

Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which makes them susceptible to ring-opening reactions that relieve this strain. rsc.orgrsc.org This inherent reactivity provides a powerful tool for synthetic transformations.

Activation of the azetidine ring, typically by protonation or coordination to a Lewis acid, facilitates nucleophilic attack and cleavage of a carbon-nitrogen bond. acs.orgorganic-chemistry.org

Acid-Catalyzed Ring Opening: In the presence of a Brønsted acid, the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion. youtube.com A subsequent attack by a nucleophile (e.g., a halide, alcohol, or thiol) at one of the ring carbons leads to the formation of a γ-functionalized amine. researchgate.net For instance, reaction with hydrochloric acid would likely yield 1-((2-chloroethyl)amino)-2-fluoropropan-2-ol. The regioselectivity of the attack depends on steric and electronic factors, including the influence of the fluorine substituent.

Lewis Acid-Promoted Ring Opening: Lewis acids can also activate the azetidine ring towards nucleophilic cleavage. researchgate.netnih.gov This strategy has been employed for the regioselective ring opening of azetidines with various nucleophiles. organic-chemistry.org The use of different Lewis acids can influence the outcome and regioselectivity of the reaction.

While the nitrogen atom is already quaternized by the acetonitrile group, the carbon framework of the azetidine ring can be functionalized directly.

C-H Activation: Modern synthetic methods allow for the direct functionalization of C(sp³)–H bonds. Palladium-catalyzed intramolecular amination of C–H bonds has been successfully used to synthesize azetidines. acs.orgrsc.org It is plausible that similar transition-metal-catalyzed strategies could be employed for the intermolecular functionalization (e.g., arylation or alkylation) of the C-H bonds at the C2 and C4 positions of the azetidine ring in this compound. nih.gov

Alkylation: While N-alkylation is not possible, α-alkylation of the acetonitrile group can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) to form a carbanion, followed by reaction with an alkyl halide. nih.govnih.gov This method allows for the introduction of various substituents on the carbon adjacent to the nitrile.

Acylation: N-acylation is a common reaction for secondary azetidines. youtube.com In the case of this compound, the nitrogen is tertiary, precluding direct acylation. However, acylation could be achieved on the product of nitrile reduction.

Reactivity of the Fluorine Atom and its Influence on Reaction Pathways

The fluorine atom at the C3 position significantly modulates the electronic properties and reactivity of the molecule.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) has several consequences. It decreases the basicity of the azetidine nitrogen atom, making it less nucleophilic and harder to protonate compared to a non-fluorinated analogue. researchgate.net This effect also polarizes the C-F bond and influences the electron density of the adjacent C-C and C-N bonds, which can affect the regioselectivity of ring-opening reactions. acs.orgnih.gov

Influence on Reaction Pathways: The presence of fluorine can enhance the reactivity of the azetidine ring towards nucleophilic attack by further polarizing the ring carbons. researchgate.net In nucleophilic aromatic substitutions, fluorine's strong inductive effect can stabilize the intermediate Meisenheimer complex, accelerating the rate-determining addition step, a principle that may translate to strained heterocyclic systems. stackexchange.comlibretexts.org

C-F Bond Reactivity: The carbon-fluorine bond is exceptionally strong and generally unreactive towards nucleophilic substitution. ucla.edu Displacement of the fluoride (B91410) ion by a nucleophile is typically challenging and would require harsh conditions or specific activation, for example, through the formation of a highly unstable carbocation at the C3 position.

| Property | Effect of Fluorine | Mechanistic Implication |

|---|---|---|

| Nitrogen Basicity | Decreased | Requires stronger acidic conditions for protonation. |

| Ring Carbon Electrophilicity | Increased | Potentially enhances rate of nucleophilic ring-opening. |

| C-F Bond Strength | High | Fluorine is a poor leaving group under typical S_N2 conditions. |

Reaction Mechanisms in the Presence of Catalysts and Reagents

Catalysts and specific reagents can be used to control and direct the transformations of this compound, enabling selective reactions at different sites of the molecule.

Lewis Acid Catalysis: A Lewis acid (LA) can coordinate to either the nitrile nitrogen or the azetidine nitrogen. Coordination to the nitrile nitrogen enhances the electrophilicity of the nitrile carbon, facilitating attack by weak nucleophiles. Alternatively, coordination to the azetidine nitrogen, or interaction with the fluorine atom, can activate the ring for nucleophilic opening. A plausible mechanism for Lewis acid-catalyzed ring-opening involves activation of the ring, followed by nucleophilic attack and cleavage of a C-N bond to yield a γ-aminofluoride derivative. nih.gov

Transition Metal Catalysis: A hypothetical palladium-catalyzed C-H arylation at the C2 position would likely proceed via an initial C-H activation step to form a palladacycle intermediate. rsc.org Subsequent reductive elimination following oxidative addition to an aryl halide would yield the C2-arylated azetidine and regenerate the Pd(0) catalyst.

Base-Catalyzed Reactions: Strong, non-nucleophilic bases like LDA are crucial for the deprotonation of the α-carbon of the acetonitrile group. The resulting carbanion is a potent nucleophile that can react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form new C-C bonds. nih.gov

Strategic Applications in Complex Organic Synthesis Research

Utilisation as a Key Building Block for Nitrogen-Containing Heterocycles

The presence of both a nucleophilic nitrogen within the azetidine (B1206935) ring and an electrophilic carbon in the nitrile group suggests that 2-(3-Fluoroazetidin-1-yl)acetonitrile could serve as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For instance, the nitrile group could undergo cyclization reactions with suitable bifunctional reagents to construct larger heterocyclic systems.

Role in the Construction of Polycyclic and Spirocyclic Scaffolds

Spirocyclic and polycyclic frameworks are of great interest in drug design as they introduce three-dimensionality, which can lead to improved target selectivity and novelty. bldpharm.com The azetidine ring of this compound could potentially be a key component in the construction of such complex architectures. bldpharm.com For example, intramolecular reactions involving the acetonitrile (B52724) side chain could lead to the formation of fused or spirocyclic systems incorporating the azetidine moiety.

Employment in Ligand Synthesis and Coordination Chemistry Research

Nitrogen-containing compounds are widely used as ligands in coordination chemistry due to the ability of nitrogen's lone pair of electrons to coordinate with metal ions. rsc.orgmdpi.comresearchgate.net The azetidine nitrogen in this compound could act as a coordination site for various metals. Furthermore, the nitrile group can also coordinate to metals or be transformed into other ligating groups, such as amines or amides, to create multidentate ligands.

Applications in Diversification and Library Synthesis for Research Collections

In the field of medicinal chemistry, the generation of compound libraries with diverse structures is crucial for identifying new drug leads. The functional handles present in this compound—the secondary amine of the azetidine and the nitrile group—provide two distinct points for chemical modification. This would allow for the rapid synthesis of a library of analogues, where variations in substituents at these positions could be explored to optimize biological activity.

Role As a Versatile Building Block in Preclinical Medicinal Chemistry Research

Contribution to Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are critical strategies in medicinal chemistry aimed at identifying novel core structures (scaffolds) that retain or improve biological activity while modifying physicochemical properties, overcoming patent limitations, or addressing metabolic liabilities. nih.govdundee.ac.uk Bioisosteres are atoms or groups that share similar physical or chemical properties, enabling them to produce broadly similar biological effects. drughunter.com

The 3-fluoroazetidine (B1273558) motif, the core of 2-(3-Fluoroazetidin-1-yl)acetonitrile, is an excellent example of a bioisosteric replacement for more common saturated heterocycles like pyrrolidine (B122466) and piperidine. Its compact, three-dimensional structure can effectively mimic the spatial arrangement of these larger rings while introducing unique properties. The strategic incorporation of a fluorine atom further enhances its utility. Fluorine, as a bioisostere for hydrogen, can profoundly influence a molecule's characteristics. nih.govu-tokyo.ac.jp In the azetidine (B1206935) ring, the highly electronegative fluorine atom exerts a strong inductive effect, which can lower the basicity (pKa) of the azetidine nitrogen. mdpi.com This modulation of pKa is crucial for optimizing ligand-receptor interactions and improving pharmacokinetic profiles by altering the ionization state of the molecule under physiological conditions.

The replacement of a larger ring system with the smaller 3-fluoroazetidine scaffold can also lead to improved properties such as increased aqueous solubility and reduced lipophilicity, which are often desirable for drug candidates. dundee.ac.uk The N-cyanomethyl group provides a versatile handle for further synthetic elaboration, allowing the core scaffold to be readily integrated into a wide array of molecular architectures. mdpi.com

| Feature | 3-Fluoroazetidine | Pyrrolidine | Piperidine | Rationale for Bioisosteric Replacement |

|---|---|---|---|---|

| Ring Size | 4-membered | 5-membered | 6-membered | Provides novel three-dimensional vector space and can improve ligand efficiency. |

| pKa (approx.) | ~7-8 (Lowered by F) | ~11.3 | ~11.1 | Fluorine's inductive effect reduces basicity, which can prevent off-target interactions at physiological pH. mdpi.com |

| Conformation | Planar or puckered; influenced by fluorine | Envelope/Twist | Chair/Boat | Offers a more rigid and defined conformation compared to larger, more flexible rings. |

| Lipophilicity (logP) | Generally lower | Higher | Higher | Can improve aqueous solubility and reduce metabolic clearance. dundee.ac.uk |

Integration into Scaffolds for Target-Oriented Chemical Probe Discovery

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the validation of biological targets and the interrogation of their functions in complex cellular systems. nih.govpageplace.de A high-quality chemical probe must exhibit potent and selective engagement with its intended target. The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds aimed at discovering such probes.

The true versatility of this building block lies in the reactivity of the N-cyanomethyl group. The nitrile functionality can serve as a precursor to several other key functional groups. For example:

Hydrolysis of the nitrile can yield a carboxylic acid or an amide, providing a handle for coupling to other molecular fragments.

Reduction can convert the nitrile to a primary amine, which can be used for subsequent derivatization.

The nitrile group itself can act as a hydrogen bond acceptor in ligand-protein interactions.

This synthetic flexibility allows for the systematic modification of a lead scaffold, a process known as structure-activity relationship (SAR) exploration. By attaching the 3-fluoroazetidine core to a known pharmacophore via the cyanomethyl linker, chemists can explore how this unique moiety influences binding affinity and selectivity. Furthermore, the acetonitrile (B52724) group can be modified to incorporate reporter tags, such as an alkyne handle for "click chemistry," which facilitates the use of activity-based protein profiling (ABPP) to identify the cellular targets of the probe. nih.gov

Synthesis of Radioligand Precursors for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. It relies on the use of radioligands—biologically active molecules labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F) due to its convenient half-life (109.8 minutes) and low positron energy. nih.gov The development of novel PET radioligands is crucial for diagnosing diseases and understanding the mechanisms of drug action. digitellinc.com

This compound is an ideal candidate for direct labeling or as a precursor for ¹⁸F-labeled radioligands. The synthesis of an ¹⁸F-labeled version would typically involve a late-stage nucleophilic substitution reaction. A suitable precursor, such as 2-(3-tosyloxyazetidin-1-yl)acetonitrile, where the fluorine at the 3-position is replaced by a good leaving group (e.g., tosylate, mesylate, or nosylate), can be synthesized. This precursor is then reacted with cyclotron-produced [¹⁸F]fluoride ion to yield the desired ¹⁸F-radioligand. nih.gov

The radiosynthesis process generally involves reacting the precursor with a solution of [¹⁸F]fluoride activated by a phase-transfer catalyst like Kryptofix K₂₂₂ in a suitable organic solvent, such as acetonitrile itself. mdpi.com The resulting ¹⁸F-labeled product can then be purified via high-performance liquid chromatography (HPLC) to achieve the high radiochemical purity required for in vivo studies. nih.gov The ability to incorporate the 3-[¹⁸F]fluoroazetidine moiety into biologically relevant molecules provides a powerful method for developing novel PET tracers for a wide range of biological targets, such as enzymes and receptors in the central nervous system. nih.govdigitellinc.com

Development of Complex Chemical Entities for Biological Mechanism Elucidation

Beyond their role as simple building blocks, molecules like this compound are instrumental in constructing complex and highly specific chemical entities designed to answer fundamental questions about biological mechanisms. By integrating this fluorinated scaffold into larger molecules, researchers can create sophisticated tools to probe protein-ligand interactions, validate drug targets, and map signaling pathways.

For example, a common strategy in target validation involves the creation of a "negative control" compound—a molecule structurally very similar to an active probe but lacking its biological activity. The 3-fluoroazetidine moiety is perfect for this application. A researcher could synthesize a potent inhibitor containing the 3-fluoroazetidine group and, as a control, create an analogue where the fluorine is replaced with hydrogen or a hydroxyl group. If the fluorinated compound shows potent activity while the non-fluorinated analogue is inactive, it provides strong evidence that the observed biological effect is due to specific interactions involving the fluorine atom, thus helping to validate the target.

The conformational rigidity of the azetidine ring, combined with the specific electronic properties imparted by the fluorine atom, allows for the design of ligands with high specificity. This specificity is critical for elucidating the function of individual members of large protein families, such as kinases or G-protein coupled receptors, where off-target effects can confound experimental results.

Exploration of the Fluorine Effect on Molecular Recognition and Interactions in Research Contexts

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to fine-tune the properties of a drug candidate. The unique effects of fluorine stem from its small size (similar to hydrogen), high electronegativity, and the polarization of the C-F bond. mdpi.com The 3-fluoroazetidine scaffold of this compound serves as an excellent platform to study these effects in the context of molecular recognition.

The fluorine atom can influence ligand-protein interactions in several ways:

Modulation of Basicity: As previously mentioned, the inductive electron-withdrawing effect of fluorine lowers the pKa of the nearby azetidine nitrogen, reducing its basicity. This can be advantageous in avoiding unwanted interactions with acidic residues or improving oral bioavailability. mdpi.com

Conformational Control: The C-F bond can influence the puckering of the azetidine ring through stereoelectronic effects, such as the gauche effect. This can lock the molecule into a specific conformation that is optimal for binding to a target protein.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the half-life of the compound.

Direct Favorable Interactions: While traditionally considered a simple H-bond acceptor, the C-F bond can participate in a range of weak but significant non-covalent interactions, including dipole-dipole, multipolar, and orthogonal interactions with carbonyl groups in a protein backbone. nih.govsoci.org These interactions, though individually modest (0.1–0.4 kcal/mol), can collectively contribute significantly to binding affinity. nih.gov

| Property | Effect of Fluorine | Implication in Medicinal Chemistry Research |

|---|---|---|

| Basicity (pKa) | Decreased | Reduces potential for hERG liability; fine-tunes ionization state for optimal solubility and permeability. mdpi.com |

| Lipophilicity (logP) | Increased (locally) | Can enhance membrane permeability and binding to hydrophobic pockets, though overall molecular logP may decrease with scaffold change. |

| Conformation | Influences ring pucker | Pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty of binding. |

| Metabolic Stability | Increased | Blocks oxidative metabolism at the C-3 position, potentially increasing the compound's in vivo half-life. |

| Binding Interactions | Enables unique non-covalent interactions | Can form favorable contacts (e.g., with backbone carbonyls) that increase binding affinity and selectivity. nih.govsoci.org |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR) for Structural Elucidation of Synthetic Intermediates and Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-(3-Fluoroazetidin-1-yl)acetonitrile, a multi-nuclear approach provides a complete picture of the molecular framework.

¹H NMR: Proton NMR is used to identify the number and connectivity of hydrogen atoms. In this molecule, distinct signals are expected for the protons of the cyanomethyl group (-CH₂CN) and the azetidine (B1206935) ring. The fluorine atom at the C3 position significantly influences the chemical shifts and coupling patterns of the ring protons, providing key information about their spatial arrangement.

¹³C NMR: Carbon NMR reveals the electronic environment of each carbon atom. Signals for the nitrile carbon, the cyanomethyl carbon, and the three distinct carbons of the fluoroazetidine ring would be expected. The carbon directly bonded to the fluorine atom (C3) will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F), confirming the position of fluorination.

¹⁹F NMR: As a fluorine-containing molecule, ¹⁹F NMR is an indispensable tool. It provides a direct method to confirm the presence and electronic environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to adjacent protons (H3 and H2/H4) are diagnostic for the 3-fluoroazetidine (B1273558) scaffold.

¹⁵N NMR: While less common, ¹⁵N NMR can be used to probe the electronic environments of the two nitrogen atoms—the azetidine nitrogen and the nitrile nitrogen. This can be particularly useful for studying intermolecular interactions or complexation.

2D NMR techniques, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), are routinely used to assemble the complete molecular structure by mapping the connectivity between atoms.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Azetidine Moiety This table illustrates the type of data obtained for a related azetidine structure to demonstrate the analytical principle.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |

| Azetidine CH₂ (C2/C4) | 3.5 - 4.2 (m) | 55.0 - 65.0 | JH-F, JH-H |

| Azetidine CH (C3) | 5.0 - 5.5 (dtt) | 75.0 - 85.0 (d) | ¹JC-F ≈ 200 Hz |

| Acetonitrile (B52724) CH₂ | 3.6 - 3.8 (s) | 35.0 - 45.0 | |

| Acetonitrile CN | - | 115.0 - 120.0 |

Mass Spectrometry Techniques (HRMS, LC-MS) for Purity Assessment and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₅H₇FN₂), HRMS would be used to confirm the exact mass of its molecular ion [M+H]⁺, distinguishing it from any other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the progress of a chemical reaction by separating the starting materials, intermediates, and products, and identifying each by its mass. It is also a primary tool for assessing the purity of the final compound, capable of detecting and quantifying trace-level impurities. In a typical analysis, a sample would be injected onto an HPLC column and the eluent would be directly fed into the mass spectrometer, providing a chromatogram where each peak is associated with a specific mass-to-charge ratio.

Table 2: Expected HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass | Observed Mass (Example) |

| C₅H₇FN₂ | [M+H]⁺ | 115.0666 | 115.0664 |

| C₅H₇FN₂ | [M+Na]⁺ | 137.0485 | 137.0483 |

Advanced Chromatographic Purification Strategies (HPLC, Flash Chromatography) for Research-Scale Synthesis

The isolation of pure this compound from a crude reaction mixture is critical for its subsequent use. Advanced chromatographic techniques are essential for this purpose.

Flash Chromatography: This is the workhorse method for routine purification of multi-gram quantities of compounds in a research setting. The crude product is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a solvent system of increasing polarity. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. For azetidine derivatives, common solvent systems include mixtures of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is often employed. This technique uses smaller stationary phase particles and higher pressures than flash chromatography, resulting in superior separation efficiency. It is particularly useful for removing closely related impurities or for separating stereoisomers. Both normal-phase and reverse-phase HPLC can be utilized. For polar compounds like fluorinated azetidines, reverse-phase HPLC using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a common strategy. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Analysis in Synthetic Research

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would be used to confirm the presence of the two most important functional groups:

Nitrile (C≡N) group: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. The presence of this band is a clear indicator of the nitrile functionality. nist.govnih.gov

C-F bond: A strong absorption band in the region of 1000-1400 cm⁻¹ is characteristic of the carbon-fluorine stretch.

IR spectroscopy is particularly useful for monitoring reaction progress, for example, by observing the disappearance of a starting material's characteristic peak and the appearance of a product's peak.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane | C-H | 2850-3000 | Medium-Strong |

| Nitrile | C≡N | 2220-2260 | Sharp, Medium |

| Fluoroalkane | C-F | 1000-1400 | Strong |

X-ray Crystallography for Absolute Configuration Determination of Complex Derivatives

While this compound itself is achiral, its derivatives can be complex molecules with multiple stereocenters. When a single enantiomer of a chiral derivative is synthesized, determining its absolute configuration is crucial. Single-crystal X-ray crystallography is the definitive method for this purpose. eurjchem.com

The technique involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The way the X-rays are diffracted by the crystal lattice allows for the calculation of the precise three-dimensional arrangement of every atom in the molecule, including their relative and absolute stereochemistry. nih.gov Although obtaining suitable crystals can be challenging, the resulting structural data is unambiguous and provides invaluable insight into the molecule's shape and conformation. nih.gov This information is often critical in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

DFT studies on related chiral benzimidazole (B57391) derivatives, utilizing basis sets such as B3LYP/6-31G(d,p), have been successful in providing insights into their structural properties. nih.gov Similar approaches can be applied to 2-(3-Fluoroazetidin-1-yl)acetonitrile to determine its optimized geometry. Furthermore, Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer valuable information about the molecule's chemical reactivity and stability. nih.gov The HOMO-LUMO energy gap is a key indicator of kinetic stability.

Molecular electrostatic potential (MEP) mapping is another powerful tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely highlight the electronegative fluorine and nitrogen atoms as regions of negative potential, while the hydrogens and carbons would exhibit more positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Representative Quantum Chemical Calculation Parameters for Fluoroazetidine Derivatives

| Parameter | Typical Method/Basis Set | Information Gained |

| Geometry Optimization | DFT (e.g., B3LYP/6-311++G(d,p)) | Most stable 3D conformation, bond lengths, bond angles. |

| FMO Analysis | DFT | HOMO-LUMO energies, chemical reactivity, kinetic stability. |

| MEP Mapping | DFT | Charge distribution, sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | DFT | Theoretical IR spectrum, confirmation of stable minima. |

Molecular Dynamics Simulations for Understanding Reactivity and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. While specific MD simulations for this compound are not reported, studies on other azetidine (B1206935) derivatives and fluorinated acetonitriles provide a strong basis for how such investigations would be conducted.

For instance, MD simulations have been used to study the solvation of fluoro-acetonitrile in water. nih.gov These simulations can reveal the nature and lifetime of intermolecular interactions, such as hydrogen bonds between the fluorine atom and water molecules. nih.gov For this compound, MD simulations in an aqueous environment would be crucial to understand its solubility and the hydration shell that forms around the molecule.

In the context of drug discovery, MD simulations are often employed to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net After docking this compound into a target protein's active site, an MD simulation can reveal how the ligand and protein adapt to each other, the stability of the binding pose, and the key interactions that are maintained over time. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex.

Prediction of Reaction Pathways and Transition States in Synthesis

Computational chemistry plays a vital role in understanding and predicting the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information can help in optimizing reaction conditions and predicting the feasibility of a synthetic route.

For example, DFT calculations have been successfully used to study the mechanistic aspects of cycloaddition reactions involving nitriles. mdpi.com In a similar vein, the synthesis of the azetidine ring in this compound, which might involve a cyclization step, could be modeled to understand the stereochemical outcome and the influence of the fluorine substituent on the reaction barrier.

The identification of transition state structures is a key aspect of these studies. By locating the transition state on the potential energy surface, the activation energy for a particular reaction step can be calculated. This allows for a comparison of different possible mechanisms and the identification of the most likely reaction pathway.

In Silico Docking and Ligand-Protein Interaction Analysis in Preclinical Research

In silico molecular docking is a computational technique widely used in preclinical research to predict the binding orientation and affinity of a small molecule to a target protein. rjptonline.orgresearchgate.net This method is instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking studies could be performed against a variety of biological targets to explore its potential therapeutic applications.

The process involves generating a three-dimensional model of this compound and docking it into the binding site of a target protein of known structure. rjptonline.org Docking algorithms then explore various possible binding poses and score them based on a scoring function that estimates the binding affinity. rjptonline.org Studies on other azetidine derivatives have shown that these molecules can form key interactions, such as hydrogen bonds and hydrophobic interactions, with protein active sites. rjptonline.orgresearchgate.net

Analysis of the docked poses of this compound would reveal the specific amino acid residues involved in the interaction. The fluorine atom, for example, could participate in halogen bonding or other non-covalent interactions, while the nitrile group and the azetidine nitrogen could act as hydrogen bond acceptors. This detailed interaction analysis is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogs.

Table 2: Key Interactions Investigated in Molecular Docking of Azetidine Derivatives

| Interaction Type | Potential Role of this compound |

| Hydrogen Bonding | Azetidine nitrogen and nitrile nitrogen as acceptors. |

| Hydrophobic Interactions | Azetidine ring and methylene (B1212753) group. |

| Halogen Bonding | Fluorine atom as a halogen bond donor. |

| van der Waals Interactions | Overall shape complementarity with the binding pocket. |

Conformational Analysis of Fluoroazetidine Scaffolds and their Derivatives

Studies on 3-fluoroazetidine (B1273558) carboxylic acids have provided insights into the conformational behavior of the fluoroazetidine scaffold. The presence of the electronegative fluorine atom can significantly influence the ring pucker and the preferred orientation of substituents. This is often due to a combination of steric and electronic effects, including the gauche effect.

For this compound, a detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the bonds connecting the cyanomethyl group to the azetidine ring and considering the puckering of the four-membered ring. This would identify the low-energy conformers that are likely to be populated at physiological temperatures. Understanding the preferred conformation is essential as it dictates how the molecule presents its functional groups for interaction with biological targets.

Future Directions and Emerging Research Avenues for 2 3 Fluoroazetidin 1 Yl Acetonitrile

The unique structural characteristics of 2-(3-fluoroazetidin-1-yl)acetonitrile, combining a strained, fluorinated four-membered ring with a reactive nitrile functional group, position it as a compound of significant interest for future research. The exploration of this molecule and its analogues is poised to benefit from advancements in synthetic chemistry, stereocontrol, and high-throughput technologies, potentially unlocking new regions of chemical space for drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.